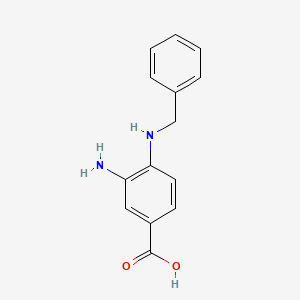
2-cyano-N-(2-methoxyphenyl)acetamide
説明
“2-cyano-N-(2-methoxyphenyl)acetamide” is an organic compound . It is an acetic amide with a nitrile functional group .
Synthesis Analysis
The synthesis of “2-cyano-N-(2-methoxyphenyl)acetamide” can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The molecular formula of “2-cyano-N-(2-methoxyphenyl)acetamide” is C10H10N2O2 . The structure of this compound includes a cyano group (-CN) and an acetamide group (CH3CONH2) attached to a methoxyphenyl group .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .科学的研究の応用
Precursor for Heterocyclic Synthesis
2-cyano-N-(2-methoxyphenyl)acetamide is a privileged structure and is considered one of the most important precursors for heterocyclic synthesis . The carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Condensation and Substitution Reactions
The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . This makes 2-cyano-N-(2-methoxyphenyl)acetamide a versatile compound in organic synthesis .
Synthesis of Biologically Active Compounds
Many derivatives of cyanoacetamide have been reported for their diverse biological activities . This has drawn the attention of biochemists in the last decade . The synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles has potential in evolving better chemotherapeutic agents .
Cyanoacetylation of Amines
2-cyano-N-(2-methoxyphenyl)acetamide can be used in the cyanoacetylation of amines . This process has seen recent advances in preparation methods and their synthetic uses in the formation of biologically active compounds .
Synthesis of Pyrrole Derivatives
The cyclo condensation of 2-cyano-N-(2-methoxyphenyl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst furnished the pyrrole derivative . This highlights its utility in the synthesis of pyrrole derivatives .
Synthesis of Thiophene Derivatives
Treatment of 2-cyano-N-(2-nitrophenyl) acetamide with 1,4-dithiane-2,5-diol in boiling ethanol containing a catalytic amount of triethylamine furnished 2-amino-N-(2-nitrophenyl)thiophene-3-carboxamide . This demonstrates its role in the synthesis of thiophene derivatives .
Safety and Hazards
“2-cyano-N-(2-methoxyphenyl)acetamide” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
作用機序
Target of Action
2-Cyano-N-(2-methoxyphenyl)acetamide primarily targets specific enzymes and receptors involved in cellular signaling pathways. These targets often include kinases and other regulatory proteins that play crucial roles in cell proliferation, apoptosis, and other cellular processes .
Mode of Action
The compound interacts with its targets through covalent or non-covalent binding, leading to inhibition or activation of the target proteins. This interaction can result in conformational changes in the target proteins, altering their activity and downstream signaling pathways . For example, binding to a kinase might inhibit its activity, thereby blocking a signaling cascade that promotes cell growth.
Biochemical Pathways
The affected biochemical pathways often include those involved in cell cycle regulation, apoptosis, and stress responses. By modulating these pathways, 2-cyano-N-(2-methoxyphenyl)acetamide can induce cell cycle arrest, promote apoptosis, or enhance cellular stress responses . These effects are particularly relevant in the context of cancer therapy, where the compound may inhibit tumor growth by disrupting these critical pathways.
Pharmacokinetics
The pharmacokinetics of 2-cyano-N-(2-methoxyphenyl)acetamide involve its absorption, distribution, metabolism, and excretion (ADME). The compound is typically absorbed through the gastrointestinal tract when administered orally. It is then distributed throughout the body, with a preference for tissues where its targets are highly expressed . Metabolism primarily occurs in the liver, where it is converted into active or inactive metabolites. Finally, the compound and its metabolites are excreted through the kidneys . These ADME properties influence the compound’s bioavailability and therapeutic efficacy.
Result of Action
At the molecular level, the action of 2-cyano-N-(2-methoxyphenyl)acetamide results in the inhibition of target enzymes or receptors, leading to altered cellular signaling. This can cause a range of cellular effects, including reduced cell proliferation, increased apoptosis, and enhanced stress responses . These effects are beneficial in treating diseases characterized by uncontrolled cell growth, such as cancer.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-cyano-N-(2-methoxyphenyl)acetamide. For instance, the compound may be more stable and effective at physiological pH and temperature. Additionally, the presence of other drugs or biomolecules can affect its binding to target proteins and its overall therapeutic efficacy .
By understanding these aspects of 2-cyano-N-(2-methoxyphenyl)acetamide, researchers can better optimize its use in therapeutic applications and improve its efficacy in treating various diseases.
特性
IUPAC Name |
2-cyano-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-9-5-3-2-4-8(9)12-10(13)6-7-11/h2-5H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWPHCCSFWYGHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351195 | |
| Record name | 2-cyano-N-(2-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(2-methoxyphenyl)acetamide | |
CAS RN |
63631-09-4 | |
| Record name | 2-cyano-N-(2-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



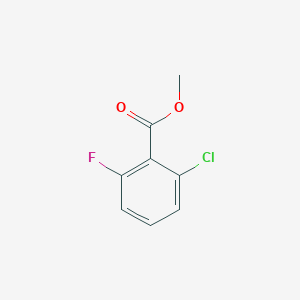
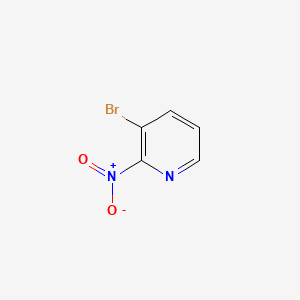
![N-[4-(Hydrazinocarbonyl)phenyl]-3-methylbutanamide](/img/structure/B1269141.png)
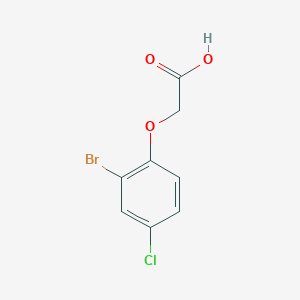


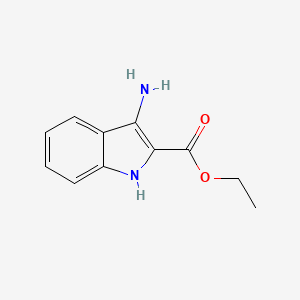

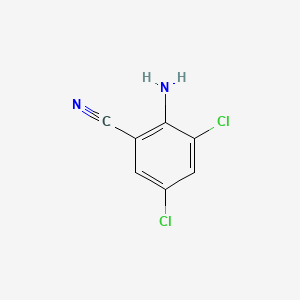
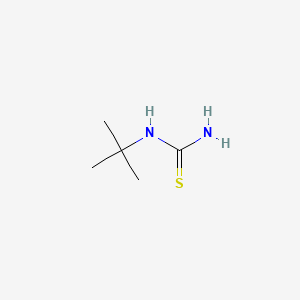
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B1269157.png)


